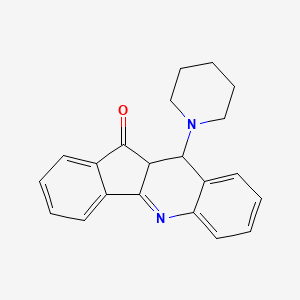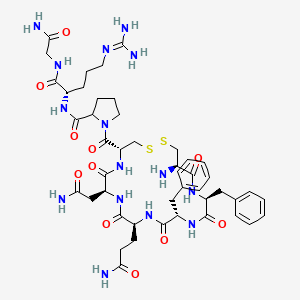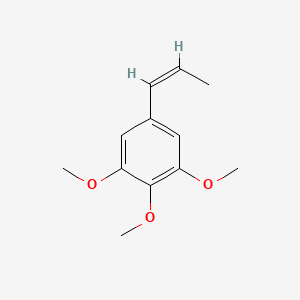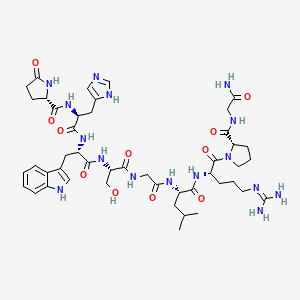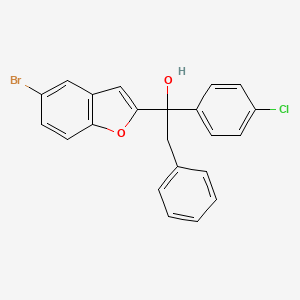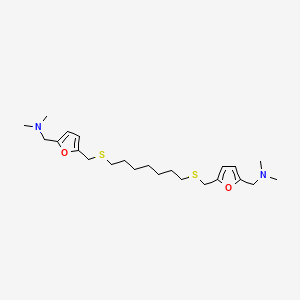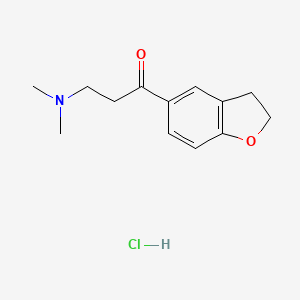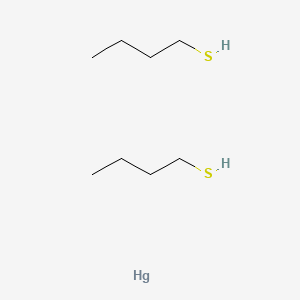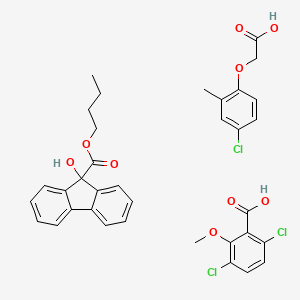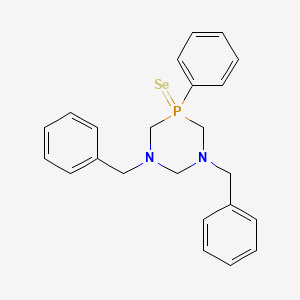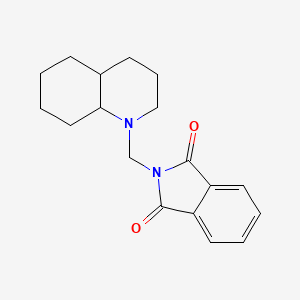
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate is an organic compound with the molecular formula C25H26ClNO3. It is characterized by its complex structure, which includes aromatic rings, an ester group, and a pyridine ring.
Méthodes De Préparation
The synthesis of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl alcohol: This step involves the reaction of 4-chlorophenylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The resulting alcohol is then esterified with nicotinic acid in the presence of a catalyst like sulfuric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide
Applications De Recherche Scientifique
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: It is used in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The compound may inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate can be compared with similar compounds such as:
4-(6-(4-Chlorophenyl)hexyloxy)benzyl acetate: This compound has a similar structure but with an acetate group instead of a nicotinate group.
4-(6-(4-Chlorophenyl)hexyloxy)benzyl benzoate: This compound contains a benzoate group, which may result in different chemical and biological properties.
4-(6-(4-Chlorophenyl)hexyloxy)benzyl methacrylate: This compound is used in polymer synthesis and has different reactivity compared to the nicotinate derivative
Propriétés
Numéro CAS |
83123-72-2 |
|---|---|
Formule moléculaire |
C25H26ClNO3 |
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
[4-[6-(4-chlorophenyl)hexoxy]phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO3/c26-23-12-8-20(9-13-23)6-3-1-2-4-17-29-24-14-10-21(11-15-24)19-30-25(28)22-7-5-16-27-18-22/h5,7-16,18H,1-4,6,17,19H2 |
Clé InChI |
OQDGAFSTKXLAAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)OCCCCCCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


